1,3-dimethyl-5-{1-[(4-methylphenyl)amino]propylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-DIMETHYL-5-[1-(4-TOLUIDINO)PROPYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[1-(4-TOLUIDINO)PROPYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction between the chalcone and 1,3-dimethylbarbituric acid, using triethylamine (TEA) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[1-(4-TOLUIDINO)PROPYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
1,3-DIMETHYL-5-[1-(4-TOLUIDINO)PROPYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Medicine: It may be investigated for its potential therapeutic effects.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[1-(4-TOLUIDINO)PROPYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric acid: A precursor in the synthesis of the compound.
Butalbital: A related compound with similar structural features.
Uniqueness
1,3-DIMETHYL-5-[1-(4-TOLUIDINO)PROPYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-[C-ethyl-N-(4-methylphenyl)carbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O3/c1-5-12(17-11-8-6-10(2)7-9-11)13-14(20)18(3)16(22)19(4)15(13)21/h6-9,20H,5H2,1-4H3 |
InChI Key |
WAOYRJVIFDEHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)C)C2=C(N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
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